An In-depth Technical Guide to 5-Aminomethyl-4-methyl-thiazol-2-ylamine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-Aminomethyl-4-methyl-thiazol-2-ylamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Aminomethyl-4-methyl-thiazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and its emerging role as a versatile scaffold for therapeutic agents.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. 5-Aminomethyl-4-methyl-thiazol-2-ylamine represents a key building block within this class, offering a primary amine handle for further chemical modification and exploration of structure-activity relationships (SAR). This guide will provide a detailed exploration of this specific derivative.
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Information | Source |
| IUPAC Name | (4-methyl-2-aminothiazol-5-yl)methanamine | N/A |
| Molecular Formula | C5H9N3S | [4] |
| Molecular Weight | 143.21 g/mol | [4] |
| Canonical SMILES | CC1=C(CN)SC(=N1)N | N/A |
| Physical State | Expected to be a solid at room temperature | N/A |
| Solubility | Predicted to have some aqueous solubility due to the presence of amino groups | N/A |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5-Aminomethyl-4-methyl-thiazol-2-ylamine. Based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, and the protons of the two amino groups. The chemical shifts will be influenced by the solvent used.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the five carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the three carbons of the thiazole ring.
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IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for N-H stretching of the primary and secondary amines, C-H stretching of the methyl and methylene groups, C=N stretching of the thiazole ring, and C-S stretching.
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MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine
The synthesis of 5-Aminomethyl-4-methyl-thiazol-2-ylamine can be approached through a multi-step process, typically starting from readily available precursors. A plausible and established synthetic route is the Hantzsch thiazole synthesis, followed by functional group manipulations at the 5-position. A key historical synthesis of this compound was reported by Murata and Ikehata in 1952.[5] While the full text of this specific publication is not widely accessible, the general principles of 2-aminothiazole synthesis provide a reliable framework.
A logical synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for 5-Aminomethyl-4-methyl-thiazol-2-ylamine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the synthesis of similar 2-aminothiazole derivatives and is proposed as a viable route to 5-Aminomethyl-4-methyl-thiazol-2-ylamine.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
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To a solution of ethyl acetoacetate in ethanol, add a stoichiometric equivalent of sodium ethoxide.
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Cool the mixture and slowly add 1-chloroacetone.
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After the initial reaction, add thiourea and reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
Step 2: Reduction to 2-Amino-4-methyl-5-thiazolemethanol
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Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent such as tetrahydrofuran (THF).
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Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until completion.
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Carefully quench the reaction with water and a sodium hydroxide solution.
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Filter the mixture and concentrate the filtrate to obtain 2-Amino-4-methyl-5-thiazolemethanol.
Step 3: Chlorination to 5-(Chloromethyl)-4-methylthiazol-2-amine
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Dissolve 2-Amino-4-methyl-5-thiazolemethanol in a chlorinated solvent like dichloromethane.
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Add a chlorinating agent such as thionyl chloride (SOCl₂) dropwise at a low temperature.
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Stir the reaction at room temperature until the starting material is consumed.
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Carefully neutralize the reaction mixture and extract the product.
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Dry the organic layer and evaporate the solvent to yield 5-(Chloromethyl)-4-methylthiazol-2-amine.
Step 4: Azide Formation and Reduction to 5-Aminomethyl-4-methyl-thiazol-2-ylamine
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Dissolve 5-(Chloromethyl)-4-methylthiazol-2-amine in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide (NaN₃) and heat the mixture to facilitate the nucleophilic substitution.
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After the reaction is complete, extract the resulting 5-(azidomethyl)-4-methylthiazol-2-amine.
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The azide can then be reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride to yield the final product, 5-Aminomethyl-4-methyl-thiazol-2-ylamine.
Biological Activities and Therapeutic Potential
The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2][3] Derivatives of 5-Aminomethyl-4-methyl-thiazol-2-ylamine have shown promise in several key therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[6][7] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival. The aminomethyl group at the 5-position serves as a crucial point for modification to optimize potency and selectivity against various cancer cell lines.
Antimicrobial and Antifungal Activity
The 2-aminothiazole core is also prevalent in compounds with significant antimicrobial and antifungal properties.[1][6] Research has demonstrated that derivatives can be effective against a range of pathogens. The ability to functionalize the aminomethyl group allows for the generation of libraries of compounds for screening against various microbial and fungal strains. One study identified an aminothiazole derivative, 41F5, as being highly active against the yeast form of Histoplasma capsulatum.[1]
Kinase Inhibition
Recent research has focused on 2-aminothiazole derivatives as potent inhibitors of various kinases, which are critical regulators of cellular processes. For instance, derivatives of 4-aryl-5-aminomethyl-thiazole-2-amines have been identified as inhibitors of ROCK II, a kinase implicated in cardiovascular diseases and cancer.[8]
Sources
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 4. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
